

Forced Degradation Studies of Dapagliflozin Propanediol Hydrate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dapagliflozin propanediol hydrate*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of forced degradation studies for **Dapagliflozin propanediol hydrate**, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. Understanding the degradation pathways and the stability of this active pharmaceutical ingredient (API) under various stress conditions is a critical component of drug development, ensuring the safety, efficacy, and quality of the final drug product.

Overview of Forced Degradation

Forced degradation, or stress testing, is a process that involves subjecting a drug substance to conditions more severe than accelerated stability testing.^[1] These studies are essential for:

- Identifying potential degradation products: This helps in establishing degradation pathways.
- Developing and validating stability-indicating analytical methods: These methods are crucial for the analysis of stability samples.^{[2][3][4][5]}
- Understanding the intrinsic stability of the drug molecule: This information is vital for formulation development and packaging selection.
- Discerning between drug substance and drug product-related degradants.

Dapagliflozin can degrade under various environmental conditions, including exposure to light, moisture, oxygen, and extreme pH. Common stress conditions applied in forced degradation studies include acid and base hydrolysis, oxidation, heat, and photolysis.[2][6][7]

Summary of Forced Degradation Data

The following table summarizes the quantitative data from various forced degradation studies on Dapagliflozin. It is important to note that the extent of degradation can vary based on the specific experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.

Stress Condition	Reagent/Condition	Duration	Temperature	% Degradation	Reference
Acidic Hydrolysis	0.1 N HCl	75 hours	Room Temp	8.4%	[8]
	1 N HCl	8 hours	60°C	-	[9]
	0.1 N HCl	-	-	1.18%	[10]
Basic Hydrolysis	0.1 N NaOH	24 hours	Room Temp	12.31%	[8]
	1 N NaOH	8 hours	60°C	-	[9]
	0.1 N NaOH	-	-	28.20%	[10]
Oxidative Degradation	3% H ₂ O ₂	6 hours	Room Temp	10.91%	[8]
	30% H ₂ O ₂	-	-	-	[2]
	3% H ₂ O ₂	-	-	1.67%	[10]
Thermal Degradation	Solid State	1 hour	60°C	5.94%	[8]
	Solid Powder	72 hours	60°C	-	[6]
Photolytic Degradation	UV Radiation	1 ICH cycle	Photolytic chamber	5.25%	[8]

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on **Dapagliflozin propanediol hydrate**. These are synthesized from various published methods and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Preparation of Stock Solution

Prepare a stock solution of **Dapagliflozin propanediol hydrate** at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.[\[3\]](#)[\[4\]](#)

Acidic Degradation

- To 1 mL of the Dapagliflozin stock solution, add 1 mL of 1 N hydrochloric acid (HCl).
- Reflux the mixture at 60°C for 8 hours.[\[9\]](#)
- After the specified time, cool the solution to room temperature.
- Neutralize the solution with an equivalent amount and concentration of sodium hydroxide (NaOH).[\[6\]](#)[\[9\]](#)
- Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

Basic Degradation

- To 1 mL of the Dapagliflozin stock solution, add 1 mL of 1 N sodium hydroxide (NaOH).
- Reflux the mixture at 60°C for 8 hours.[\[9\]](#)
- After the specified time, cool the solution to room temperature.
- Neutralize the solution with an equivalent amount and concentration of hydrochloric acid (HCl).[\[6\]](#)[\[9\]](#)
- Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

Oxidative Degradation

- To 1 mL of the Dapagliflozin stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature for 24 hours, protected from light.
- Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

Thermal Degradation

- Accurately weigh about 10 mg of **Dapagliflozin propanediol hydrate** powder and place it in a clean, dry petri dish.
- Expose the powder to a temperature of 60°C in a hot air oven for 72 hours.[6]
- After exposure, allow the sample to cool to room temperature.
- Dissolve the powder in a suitable solvent and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

Photolytic Degradation

- Accurately weigh about 10 mg of **Dapagliflozin propanediol hydrate** powder and place it in a clean, dry petri dish.
- Expose the sample to UV radiation in a photostability chamber for one ICH cycle.[8]
- After exposure, dissolve the powder in a suitable solvent and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

Analytical Method

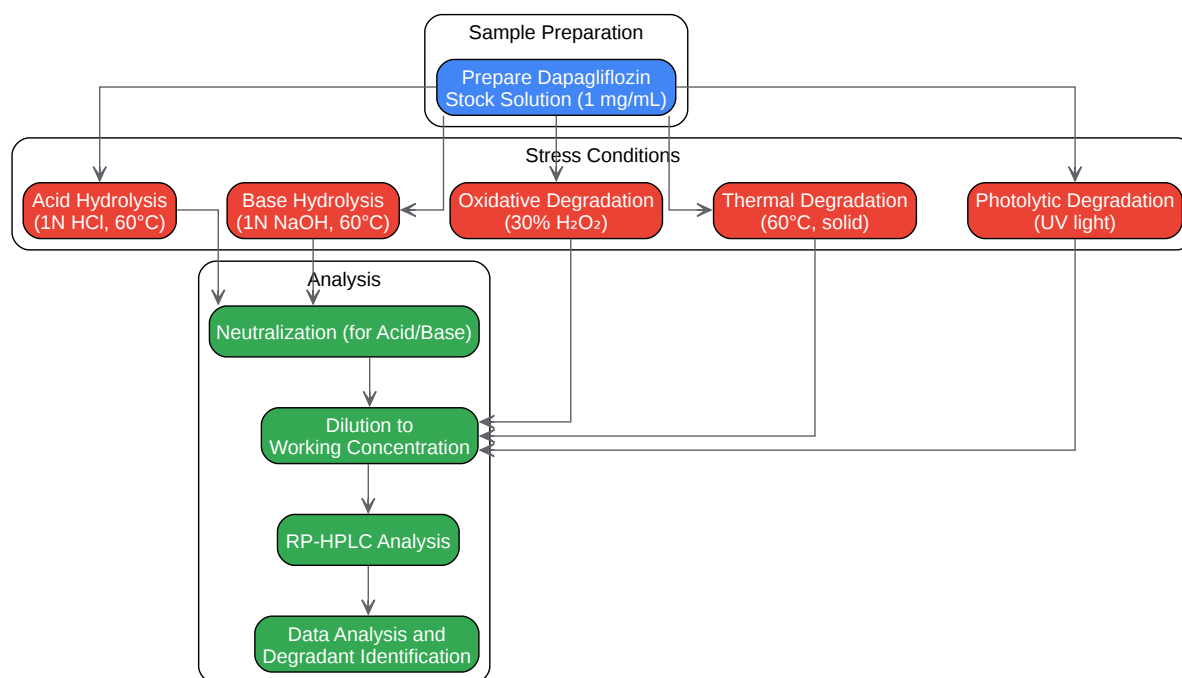
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed for the analysis of stressed samples.

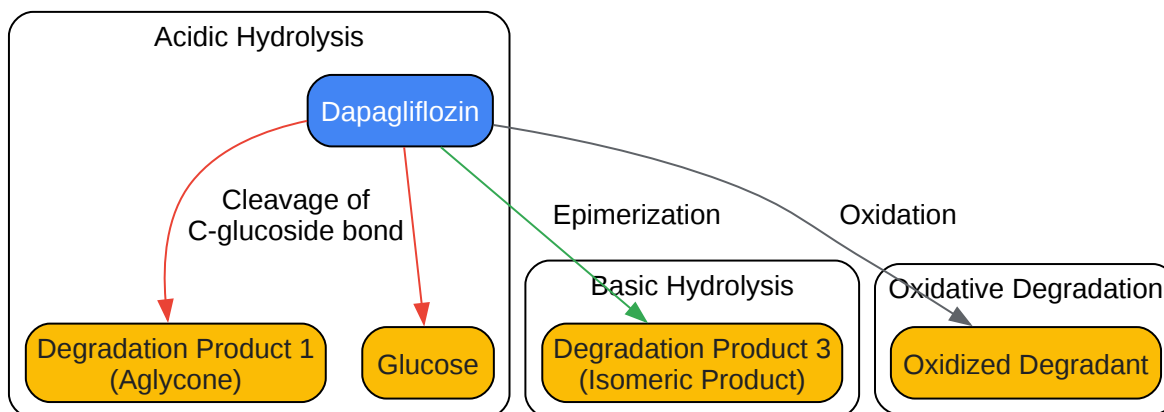
- Column: C18 column (e.g., Kromasil 100-5-C8, 100 mm × 4.6 mm).[2]
- Mobile Phase: A mixture of acetonitrile and water or a buffer solution (e.g., acetonitrile:water 52:48 v/v).[2] The pH may be adjusted as needed.
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV detection at 224 nm.[2]
- Injection Volume: 20 µL.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of Dapagliflozin.





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